tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 2624135-74-4
Cat. No.: VC11545944
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624135-74-4 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8,13H2,1-3H3 |
| Standard InChI Key | JVCLTYHAOFWQIV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1C2)CN |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane skeleton, a seven-membered ring system incorporating two fused cyclohexane-like rings. Positioned at the 4th carbon of this framework is an aminomethyl group (), while the 2nd carbon hosts a tert-butyl ester (). This arrangement imposes significant steric hindrance and conformational rigidity, which influence both its chemical reactivity and biological interactions.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-Butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| CAS Number | 2624135-74-4 |
| Stereochemistry | Defined stereocenters at positions 1, 4, and 6 |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, DMF) |
The tert-butyl group enhances solubility in organic solvents, while the aminomethyl moiety enables nucleophilic reactions, such as amidation or Schiff base formation.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step sequence:
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Ring Formation: Cycloaddition or intramolecular cyclization reactions construct the bicyclo[2.2.1]heptane core. For example, Diels-Alder reactions between furan derivatives and dienophiles yield the bicyclic skeleton.
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Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. This step often employs formaldehyde and ammonium chloride under acidic conditions.
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Esterification: Protection of the carboxylic acid group using tert-butyl dicarbonate () in the presence of a base like triethylamine.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions are conducted between 0°C and 80°C to balance kinetic control and side-product formation.
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Catalysts: Palladium-based catalysts facilitate hydrogenation steps, while Lewis acids (e.g., ) accelerate cyclization.
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Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility properties.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Neurological Agents: Derivatives targeting NMDA receptors for Alzheimer’s disease therapy.
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Anticancer Compounds: Analogues inhibiting topoisomerase II in leukemia cell lines ().
Table 2: Comparative Bioactivity of Derivatives
| Derivative | Target | |
|---|---|---|
| 4-(Aminomethyl)-Boc-Noradamantane | Serine protease | 15.8 µM |
| 4-(Guanidinomethyl)-Analog | Tyrosine kinase | 6.2 µM |
Comparative Analysis with Related Compounds
Structural Analogues
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tert-Butyl 1-(Aminomethyl)-2-Azabicyclo[2.2.1]heptane-2-Carboxylate: Differs in aminomethyl positioning, resulting in 40% lower protease affinity.
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tert-Butyl 6-Hydroxy-2-Azabicyclo[2.2.1]heptane-2-Carboxylate: Hydroxyl group enhances solubility but reduces blood-brain barrier penetration.
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